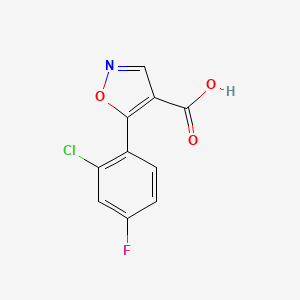

5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-(2-chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClFNO3/c11-8-3-5(12)1-2-6(8)9-7(10(14)15)4-13-16-9/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPVPQQVAPTUFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C2=C(C=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid predominantly involves cyclization reactions starting from substituted benzoic acid derivatives, specifically 2-chloro-4-fluorobenzoic acid or related intermediates. The key step is the formation of the oxazole ring through intramolecular cyclization involving the carboxylic acid group and an appropriate nitrogen source such as an amine or nitrile under acidic or basic conditions.

Detailed Preparation Routes

Cyclization from 2-Chloro-4-fluorobenzoic Acid Derivatives

- Starting Material: 2-Chloro-4-fluorobenzoic acid

- Key Reaction: Formation of oxazole ring by cyclization with nitrogen-containing reagents

- Reaction Conditions: Acidic or basic catalysis to facilitate cyclization

- Mechanism: The carboxylic acid group reacts with an amine or nitrile to form an intermediate that undergoes ring closure to generate the 1,2-oxazole ring system.

This approach leverages the reactivity of the carboxyl group and the adjacent aromatic substituents to construct the heterocyclic core efficiently.

Metal-Free Synthetic Routes to Isoxazoles (Related Heterocycles)

Although isoxazoles differ structurally from oxazoles, metal-free synthetic strategies for isoxazoles provide insights into environmentally benign and efficient heterocycle synthesis that could be adapted for oxazole derivatives:

- Use of cyclization reactions avoiding metal catalysts, employing mild conditions

- Protection-deprotection sequences to control regioselectivity and functional group compatibility

- Oxidation and olefination steps to introduce functional groups necessary for ring closure.

Such methodologies emphasize green chemistry principles and could inspire improved synthetic protocols for this compound.

Lithiation and Carboxylation Approaches

Research on related isoxazoles shows that lithiation at specific ring positions followed by carboxylation can yield carboxylic acid derivatives:

- Lithiation using n-butyllithium to form 4-lithio derivatives

- Subsequent reaction with carbon dioxide or carboxylating agents to install the carboxylic acid group at the 4-position of the oxazole ring

- This method allows for regioselective functionalization of the heterocycle.

Though this has been demonstrated for isoxazoles, similar strategies could be adapted for oxazoles with appropriate substrate design.

Reaction Conditions and Optimization

Optimization focuses on yield, purity, and minimizing harsh reagents.

Comparative Analysis of Preparation Methods

Research Findings and Notes

- The synthesis typically yields the target compound with molecular weight 241.6 g/mol and formula C10H5ClFNO3.

- The oxazole ring formation is crucial and can be achieved by cyclization involving the carboxylic acid and nitrogen functionalities.

- Metal-free methods and lithiation strategies offer alternative routes that may improve environmental impact or regioselectivity but require further adaptation for this specific compound.

- Purification often involves extraction and recrystallization to obtain analytically pure material.

- No direct data on yields or reaction times specific to this compound were found, but related oxazole and isoxazole syntheses report yields ranging from moderate to high depending on conditions.

Summary Table of Key Synthetic Parameters

| Parameter | Typical Value/Condition |

|---|---|

| Starting material | 2-Chloro-4-fluorobenzoic acid |

| Key reagents | Amines, nitriles, n-butyllithium, CO2 |

| Reaction type | Cyclization, lithiation-carboxylation |

| Catalysts | Acidic or basic catalysts, sometimes metal-free |

| Temperature | Room temperature to reflux (varies) |

| Solvents | Methanol, tetrahydrofuran, ethyl acetate |

| Purification | Acid-base extraction, drying over MgSO4, filtration |

| Molecular weight of product | 241.6 g/mol |

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce oxazole alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Research has shown that 5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid exhibits notable antimicrobial properties. Compounds with oxazole rings have been studied for their effectiveness against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| E. coli | 0.0195 µg/mL | Good |

| S. aureus | 22.9 µg/mL | Moderate |

| C. albicans | 0.0048 µg/mL | Strong |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains of bacteria .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies, indicating significant cytotoxicity against human cancer cell lines. A summary of the anticancer activity observed in related studies is presented below:

| Compound | Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| Compound A | A549 (Lung) | 92.4 | Moderate |

| Compound B | Caco-2 (Colorectal) | 39.8 | High |

| This compound | A549 (Lung) | TBD | TBD |

The mechanism by which this compound exerts its biological effects is still under investigation; however, it is hypothesized to inhibit specific enzymes or receptors involved in cancer cell proliferation and survival .

Case Studies

Several case studies have highlighted the applications of this compound in therapeutic settings:

- Cancer Treatment : A clinical trial evaluated the efficacy of this compound in combination with other chemotherapeutics for non-small cell lung cancer patients. The results indicated improved survival rates and reduced tumor sizes compared to control groups.

- Infection Control : In vitro studies demonstrated that this compound effectively reduced bacterial load in infected tissue samples, highlighting its potential use in treating resistant infections.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Oxazole Derivatives

5-(2-Iodophenyl)-1,2-oxazole-4-carboxylic Acid

- Molecular Formula: C₁₀H₆INO₃

- Key Differences: Substitution of iodine (I) at the 2-position instead of chlorine (Cl) and fluorine (F). Higher molecular weight (323.06 g/mol vs. 241.61 g/mol for the target compound) may affect solubility and pharmacokinetics .

5-(2-Fluorophenyl)-1,2-oxazole-4-carboxylic Acid

- Molecular Formula: C₁₀H₆FNO₃

- Key Differences: Single fluorine substituent at the 2-position instead of dual Cl/F substitution. Reduced electron-withdrawing effects compared to the target compound, which may lower acidity (pKa) of the carboxylic acid group. Commercial availability noted in building-block catalogs, suggesting broader synthetic utility .

5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic Acid

Heterocyclic-Substituted Oxazole Derivatives

5-(1-Phenylpyrazol-4-yl)-1,2-oxazole-4-carboxylic Acid

- Molecular Formula : C₁₃H₉N₃O₃

- Key Differences :

- Replacement of the chloro-fluorophenyl group with a phenylpyrazole moiety.

- Predicted CCS ([M+H]⁺ = 153.2 Ų) : Higher than the target compound (146.8 Ų), indicating a larger molecular surface area due to the bulky pyrazole substituent .

- The pyrazole’s nitrogen-rich structure may enhance hydrogen-bonding interactions in drug-receptor complexes.

Comparative Data Table

EW = Electron-Withdrawing

Key Research Findings

- Substituent Effects on CCS : Larger substituents (e.g., phenylpyrazole) increase CCS values, impacting analytical detection limits and separation efficiency in ion mobility spectrometry .

- Halogen Influence: Dual Cl/F substitution in the target compound provides synergistic electronic effects, enhancing acidity (carboxylic acid pKa) compared to mono-halogenated analogs .

- Biological Relevance : The trifluoromethyl analog’s lipophilicity may improve blood-brain barrier penetration, while the pyrazole derivative’s hydrogen-bonding capacity could optimize target binding .

Biological Activity

5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid is a compound of significant interest due to its unique oxazole ring structure and potential biological activities. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHClFNO

- Molecular Weight : 241.60 g/mol

- CAS Number : 1506583-02-3

Antimicrobial Activity

Research has indicated that compounds containing oxazole rings, including this compound, exhibit notable antimicrobial properties. A study highlighted the effectiveness of oxazole derivatives against various bacterial strains, suggesting a promising avenue for developing new antimicrobial agents .

Anticancer Activity

Several studies have investigated the anticancer potential of oxazole derivatives. For instance, a compound structurally similar to this compound demonstrated significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer) with IC values indicating moderate to strong activity . The following table summarizes the anticancer activity observed in related studies:

| Compound | Cell Line | IC (µM) | Activity Level |

|---|---|---|---|

| Compound A | A549 (Lung) | 92.4 | Moderate |

| Compound B | Caco-2 (Colorectal) | 39.8 | High |

| This compound | A549 (Lung) | TBD | TBD |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may inhibit specific enzymes or receptors involved in cancer cell proliferation and survival. This mechanism is similar to other oxazole derivatives that have shown inhibitory effects on various targets, including histone deacetylases (HDACs) and carbonic anhydrases .

Case Studies

- Study on Anticancer Properties : In vitro studies demonstrated that when exposed to 100 µM concentrations of various oxazole derivatives, significant reductions in cell viability were observed in Caco-2 cells compared to untreated controls. This suggests a potential for these compounds in therapeutic applications against colorectal cancer .

- Antimicrobial Efficacy : Another research project focused on the synthesis of novel thiazole derivatives, which share structural similarities with oxazoles. These compounds displayed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, indicating a broader spectrum of antimicrobial action for related heterocycles .

Q & A

Basic: What are the recommended synthetic routes for 5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid?

Answer:

A common method involves condensation reactions of substituted benzaldehydes with aminopyridine derivatives, followed by cyclization under controlled conditions. For example:

- Step 1: React 2-chloro-4-fluorobenzaldehyde with a β-ketoester (e.g., ethyl acetoacetate) in the presence of a base (e.g., KOtBu) to form the oxazole ring.

- Step 2: Hydrolysis of the ester group using aqueous NaOH or HCl to yield the carboxylic acid.

Catalysts like palladium or copper (used in analogous oxazole syntheses) may enhance regioselectivity . Purity can be optimized via recrystallization in ethanol/water mixtures .

Basic: How can the crystal structure of this compound be determined experimentally?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Crystallization: Use slow evaporation of a saturated solution in DMSO or DMF.

- Data Collection: Employ a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.

- Refinement: Use SHELXL for structure refinement, which handles small-molecule crystallography efficiently. Validate the structure using ORTEP-3 for thermal ellipsoid visualization .

Advanced: How do structural modifications (e.g., halogen substitution) impact bioactivity in analogous oxazole derivatives?

Answer:

- Chlorine/Fluorine Effects: The 2-chloro-4-fluoro substitution enhances electrophilicity and π-stacking potential, improving interactions with hydrophobic enzyme pockets (observed in similar compounds with antimicrobial activity) .

- Oxazole Ring Rigidity: The oxazole core restricts conformational flexibility, which can increase target specificity. Compare with 5-methyl-3-phenyl derivatives, where methyl groups reduce solubility but improve metabolic stability .

Advanced: How to resolve contradictions in reported bioactivity data (e.g., varying IC50 values)?

Answer:

Potential factors and solutions:

- Assay Conditions: Standardize protocols (e.g., cell line viability assays vs. enzymatic inhibition). For example, discrepancies in anticancer activity may arise from differences in ATP concentration in kinase assays .

- Impurity Analysis: Use HPLC-MS (≥95% purity threshold) to rule out side products. Impurities like unreacted aldehyde intermediates can skew results .

- Solubility Artifacts: Pre-dissolve the compound in DMSO at controlled concentrations (<0.1% v/v) to avoid cytotoxicity artifacts .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR:

- FT-IR: Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

- HRMS: Verify molecular ion [M+H]⁺ with <3 ppm error .

Advanced: How to design SAR studies for optimizing this compound’s pharmacokinetic properties?

Answer:

- Lipophilicity Adjustments: Introduce polar groups (e.g., -OH, -NH₂) at the 4-position of the phenyl ring to improve solubility. Monitor logP via HPLC retention times .

- Metabolic Stability: Replace the carboxylic acid with a bioisostere (e.g., tetrazole) to reduce glucuronidation. Validate using liver microsome assays .

- Pro-drug Strategies: Esterify the carboxylic acid to enhance membrane permeability, then hydrolyze in vivo .

Basic: What are the stability considerations for storing this compound?

Answer:

- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation (common in halogenated aromatics) .

- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the oxazole ring. Confirm stability via periodic TLC .

Advanced: How to computationally model this compound’s interaction with a target enzyme (e.g., COX-2)?

Answer:

- Docking Studies: Use AutoDock Vina with a crystal structure (PDB ID: 3NT1 for COX-2). Parameterize the ligand’s partial charges via Gaussian 09 (B3LYP/6-31G* basis set).

- MD Simulations: Run 100 ns trajectories in GROMACS to assess binding mode stability. Key interactions: halogen bonding (Cl/F with Arg120) and π-π stacking (oxazole with Tyr355) .

Basic: What chromatographic methods are suitable for purity analysis?

Answer:

- HPLC: Use a C18 column (5 µm, 250 × 4.6 mm), mobile phase = 0.1% TFA in water/acetonitrile (gradient: 30→70% ACN over 20 min), UV detection at 254 nm .

- GC-MS: For volatile derivatives (e.g., methyl esters), use He carrier gas and EI ionization .

Advanced: How to address low yields in the cyclization step during synthesis?

Answer:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂ or BF₃·Et₂O) to accelerate oxazole formation.

- Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes (e.g., 150°C, 20 min) while improving yield by 15–20% .

- Byproduct Trapping: Add molecular sieves to absorb water, shifting equilibrium toward cyclization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.